molecular formula C13H9FN2 B11893144 1-(4-Fluorophenyl)-1H-indazole CAS No. 81329-42-2

1-(4-Fluorophenyl)-1H-indazole

Cat. No.: B11893144
CAS No.: 81329-42-2
M. Wt: 212.22 g/mol
InChI Key: ZDSDZZTZUKPZGR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-indazole is a chemical compound that belongs to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then subjected to cyclization with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-1H-indazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-1H-pyrazole
  • 1-(4-Fluorophenyl)-1H-benzimidazole
  • 1-(4-Fluorophenyl)-1H-tetrazole

Comparison: 1-(4-Fluorophenyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

CAS No.

81329-42-2

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

1-(4-fluorophenyl)indazole

InChI

InChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H

InChI Key

ZDSDZZTZUKPZGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)F

Origin of Product

United States

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